molecular formula C13H17ClN2O2 B6622810 N-(5-amino-5-oxopentyl)-2-chloro-4-methylbenzamide

N-(5-amino-5-oxopentyl)-2-chloro-4-methylbenzamide

Cat. No.: B6622810
M. Wt: 268.74 g/mol
InChI Key: MTQHGNVIHLPMSR-UHFFFAOYSA-N
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Description

N-(5-amino-5-oxopentyl)-2-chloro-4-methylbenzamide is an organic compound with a complex structure that includes an amide group, a chlorinated benzene ring, and an amino-substituted pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-5-oxopentyl)-2-chloro-4-methylbenzamide typically involves multiple steps. One common method starts with the chlorination of 4-methylbenzoic acid to form 2-chloro-4-methylbenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride reacts with 5-amino-5-oxopentylamine under controlled conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and amide formation processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-5-oxopentyl)-2-chloro-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(5-amino-5-oxopentyl)-2-chloro-4-methylbenzoic acid, while reduction could produce N-(5-amino-5-oxopentyl)-2-chloro-4-methylbenzylamine.

Scientific Research Applications

N-(5-amino-5-oxopentyl)-2-chloro-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-amino-5-oxopentyl)-2-chloro-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. The amide group can form hydrogen bonds with proteins, influencing their structure and function. The chlorinated benzene ring may interact with hydrophobic pockets in enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-amino-5-oxopentyl)-3-bromo-4-methylbenzamide
  • N-(5-amino-5-oxopentyl)-2-methylbenzamide
  • N-(5-amino-5-oxopentyl)-4-methylbenzamide

Uniqueness

N-(5-amino-5-oxopentyl)-2-chloro-4-methylbenzamide is unique due to the presence of the chlorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

IUPAC Name

N-(5-amino-5-oxopentyl)-2-chloro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-9-5-6-10(11(14)8-9)13(18)16-7-3-2-4-12(15)17/h5-6,8H,2-4,7H2,1H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQHGNVIHLPMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCCCCC(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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